(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile
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Overview
Description
(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group, a nitrophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol using dilute nitric acid at room temperature to produce 4-nitrophenol.
Formation of 4-Nitrophenyl Sulfanyl Group: The 4-nitrophenol is then reacted with thiophenol to form 4-[(4-nitrophenyl)sulfanyl]phenol.
Diazotization: The phenol derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of (E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. The sulfanyl group may interact with thiol-containing proteins, affecting their function and activity .
Properties
CAS No. |
113934-39-7 |
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Molecular Formula |
C13H8N4O2S |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]iminocyanamide |
InChI |
InChI=1S/C13H8N4O2S/c14-9-15-16-10-1-5-12(6-2-10)20-13-7-3-11(4-8-13)17(18)19/h1-8H |
InChI Key |
HLTBRSUANCTZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC#N)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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